Tert-butyl 5-cyanoisoindoline-2-carboxylate

Cyanation Palladium Catalysis Isoindoline Synthesis

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a protected isoindoline derivative employed as a key intermediate in pharmaceutical research. The molecule features a tert-butoxycarbonyl (Boc) amine-protecting group and a cyano substituent at the 5-position of the 2,3-dihydro-1H-isoindole core.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 263888-56-8
Cat. No. B1342306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-cyanoisoindoline-2-carboxylate
CAS263888-56-8
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N
InChIInChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3
InChIKeyIXXSRJYZPJRWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Cyanoisoindoline-2-Carboxylate (CAS 263888-56-8): A Boc-Protected Scaffold for Dopamine D3 Receptor Ligand Synthesis


Tert-butyl 5-cyanoisoindoline-2-carboxylate is a protected isoindoline derivative employed as a key intermediate in pharmaceutical research. The molecule features a tert-butoxycarbonyl (Boc) amine-protecting group and a cyano substituent at the 5-position of the 2,3-dihydro-1H-isoindole core . This dual functionality allows it to serve as a stable precursor for generating 5-cyanoisoindoline, a core motif in high-affinity dopamine D3 receptor modulators, under mild and selective acidic conditions [1].

Procurement Precision: Why Tert-Butyl 5-Cyanoisoindoline-2-Carboxylate Cannot Be Swapped for Other 5-Substituted Isoindoline Analogs


The product is differentiated by its specific orthogonally reactive functionalities. A synonymous replacement with a 5-bromo or 5-nitro analog is not equivalent due to the 5-cyano group's distinct electronic properties and synthetic utility. Furthermore, the Boc-protected form is generally superior to the free amine (5-cyanoisoindoline) for multi-step synthetic sequences due to its solubility in organic media and its stability during storage and handling, which mitigates premature reactions and oxidative degradation [1]. The quantitative evidence below demonstrates these specific advantages.

Comparative Performance Data for Tert-Butyl 5-Cyanoisoindoline-2-Carboxylate Versus Its Closest Analogs


Synthesis Efficiency: Cyanation Yield from the 5-Bromo Analog

The synthesis of the title compound via a palladium-catalyzed cyanation of tert-butyl 5-bromoisoindoline-2-carboxylate proceeds with a high yield of 97.6%. This compares advantageously to other metal-catalyzed cyanation reactions on similar substrates, where yields can be moderate (50-80%). The high conversion rate allows for a more atom-economical and cost-effective access to this advanced intermediate for lead optimization programs in medicinal chemistry .

Cyanation Palladium Catalysis Isoindoline Synthesis

Synthetic Purity: Commercial Versus In-House Synthesis of Protected Intermediate

Commercially available tert-butyl 5-cyanoisoindoline-2-carboxylate is consistently specified at a minimum purity of 95% from major suppliers, as confirmed by HPLC analysis . This compares favorably to the variable purity (often 85-95%) of directly synthesized 5-cyanoisoindoline hydrochloride, which requires additional purification due to the inherent challenges of isolating the polar amine salt . Procuring the high-purity Boc-protected form reduces the burden of post-synthesis purification for the end user and provides reliable starting material quality for reproducible lead optimization .

Quality Control Purity Specification HPLC

Deprotection Efficiency: Quantitative Conversion to the Active Pharmacophore

The N-Boc group is quantitatively cleaved under acidic conditions to liberate the active pharmacophore 5-cyanoisoindoline. As disclosed in patent US6521638, treatment of 2-(tert-butyloxycarbonyl)-5-cyano-2,3-dihydro-1H-isoindole with trifluoroacetic acid in dichloromethane at room temperature leads to the formation of the deprotected amine, which is then used as a key building block in the synthesis of high-affinity dopamine D3 receptor ligands achieving pKi values of 8.3 and 100-fold selectivity over other aminergic receptors [1][2].

Deprotection Trifluoroacetic Acid D3 Receptor Antagonist Synthesis

Procurement-Driven Applications for Tert-Butyl 5-Cyanoisoindoline-2-Carboxylate


Streamlined Synthesis of Dopamine D3 Receptor Antagonists for Neuropsychiatric Drug Discovery

Research programs targeting the dopamine D3 receptor for conditions like schizophrenia and addiction can rely on this intermediate. Its near-quantitative deprotection yield allows for efficient generation of 5-cyanoisoindoline, which is then directly alkylated to produce D3 ligands with high affinity (pKi 8.3) and superior selectivity profiles (>100-fold over D2 and other receptors), as demonstrated in the seminal work by Austin et al. . This avoids tedious purification of the often-polar amine salt intermediate.

Derivatization Hub for Kinase and PROTAC Development

The 5-cyano group is a versatile synthetic handle for further transformation into amides, carboxylic acids, tetrazoles, or amines. Procuring the Boc-protected form ensures that the secondary amine of the isoindoline core remains unreactive during these transformations, enabling selective elaboration of the aromatic ring. This orthogonal reactivity is critical for building complex bifunctional molecules such as PROTACs or kinase inhibitors, where the isoindoline nitrogen is often the final linker attachment point .

High-Purity Starting Material for In Vitro and In Vivo Candidate Profiling

Scenarios requiring high reproducibility and minimal impurity interference, such as early ADME-Tox screening or metabolite identification studies, greatly benefit from the compound's high commercial purity (95+%) and defined physical properties. Using the consistent, solid, Boc-protected form avoids the hygroscopic and variable nature of the corresponding amine salt, ensuring more accurate in vivo dosing solutions and more interpretable in vitro assay results compared to lower-purity batches of the deprotected amine .

Cost-Effective Scalable Synthesis via Direct Cyanation

For process chemistry groups aiming to scale up the synthesis of GSK's D3 antagonist series or analogous scaffolds, the established cyanation route from the readily available 5-bromo precursor provides a robust, high-yielding (97.6%) methodology. This directly reduces raw material costs and waste treatment burdens compared to purchasing the more expensive and less chemically stable deprotected amine in bulk, making it a more sustainable and economically viable choice for multi-gram to kilogram production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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